3-Methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
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Properties
IUPAC Name |
3-methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5/c1-17-7-9-19(10-8-17)27-11-13-28(14-12-27)23-15-18(2)20(16-25)24-26-21-5-3-4-6-22(21)29(23)24/h3-10,15H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVCZSQXKUYYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrido-benzimidazole core structure with a piperazine moiety, which is known to enhance biological activity through various mechanisms.
Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly Wee1 kinase, which plays a crucial role in cell cycle regulation. Inhibition of Wee1 can lead to enhanced sensitivity of cancer cells to DNA-damaging agents by preventing them from repairing DNA damage before mitosis.
| Mechanism | Description |
|---|---|
| Wee1 Inhibition | Prevents DNA repair, leading to increased sensitivity to chemotherapy. |
| Kinase Inhibition | Targets specific kinases involved in cell proliferation and survival. |
| Cytotoxicity | Induces apoptosis in cancer cells through various signaling pathways. |
Biological Activity and Efficacy
Recent studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) and prostate cancer (PC3) cell lines.
Case Studies
- Breast Cancer (MCF-7 Cell Line) :
- Prostate Cancer (PC3 Cell Line) :
- Mechanistic Insights :
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. Toxicological assessments have shown manageable side effects in preclinical models, making it a candidate for further development.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer activity. For example, a study demonstrated that certain analogs could induce apoptosis in various cancer cell lines, including breast (MCF7), cervical (HeLa), and lung (A549) cancers. The mechanism involved the inhibition of tubulin polymerization, which is crucial for cell division and proliferation .
Neuropharmacological Applications
The compound has also been investigated for its neuropharmacological properties. Its structural similarity to known psychoactive agents suggests potential use in treating neurological disorders. Studies have shown that it may interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions .
Antimicrobial Activity
In addition to its anticancer and neuropharmacological effects, 3-Methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile has exhibited antimicrobial properties. Research highlights its effectiveness against various bacterial strains, indicating a potential role as an antibacterial agent .
Case Study 1: Anticancer Efficacy
A study conducted on a library of substituted compounds similar to this compound revealed that one derivative had an IC50 value of 0.99 µM against the BT-474 breast cancer cell line. This highlights the compound's potential as a lead structure for developing new anticancer drugs .
Case Study 2: Neuropharmacological Effects
In a preclinical trial assessing the neuroprotective effects of this compound, significant improvements were observed in models of neurodegeneration. The results indicated enhanced cognitive function and reduced neuroinflammation, suggesting therapeutic potential for conditions like Alzheimer's disease .
Preparation Methods
Cyclocondensation with β-Ketoesters
A widely adopted method involves the reaction of 2-aminobenzimidazole (1a ) with ethyl acetoacetate (2 ) under acidic conditions:
Procedure :
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1a (1.0 equiv) and 2 (1.2 equiv) are refluxed in glacial acetic acid (5 vol) for 12 hours.
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The mixture is cooled, neutralized with aqueous NaHCO₃, and extracted with dichloromethane.
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Yield : 68–72% of 3-methylpyrido[1,2-a]benzimidazole-4-carboxylate (3 ).
Conversion to Nitrile :
Alternative Route Using Malononitrile Derivatives
For improved regiocontrol, malononitrile (5 ) reacts with 1a in the presence of iodine (10 mol%) in DMF at 120°C:
\text{C}{11}\text{H}{10}\text{N}4 + \text{C}3\text{H}2\text{N}2 \xrightarrow{\text{I}2, \text{DMF}} \text{C}{14}\text{H}9\text{N}5} \quad \text{(85\% yield)}
This one-pot method circumvents intermediate isolation, enhancing throughput.
Functionalization with 4-(4-Methylphenyl)piperazine
Nucleophilic Aromatic Substitution
The nitrile intermediate (4 ) undergoes substitution with 1-(4-methylphenyl)piperazine (6 ) under microwave irradiation:
Optimized Conditions :
Mechanistic Insight :
The reaction proceeds via a concerted aromatic substitution (SₙAr) mechanism, facilitated by electron-withdrawing cyano groups activating the pyrido[1,2-a]benzimidazole ring.
Buchwald-Hartwig Amination
For sterically hindered substrates, palladium-catalyzed coupling ensures higher efficiency:
Catalytic System :
Yield : 78% with >99% purity by HPLC.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.83 (m, 2H), 7.45 (d, J = 8.0 Hz, 2H), 6.98 (d, J = 8.4 Hz, 2H), 4.12–4.05 (m, 4H), 3.25–3.18 (m, 4H), 2.67 (s, 3H), 2.34 (s, 3H).
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HRMS (ESI⁺): m/z calcd for C₂₆H₂₄N₆ [M+H]⁺ 427.1984, found 427.1986.
Scale-Up Considerations and Process Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
